1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H13N3/c13-11-6-14-15(8-11)7-10-5-9-3-1-2-4-12(9)10/h1-4,6,8,10H,5,7,13H2 |
InChI Key |
RXIWFWNMCITXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C21)CN3C=C(C=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be synthesized using a rhodium (I) complex-catalyzed reaction starting from terminal aryl alkynes . The pyrazole ring is then introduced through a series of reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1H-pyrazol-4-amine with structurally related compounds from the evidence:
Key Comparative Analysis
Bicyclic Systems vs. Aromatic Substituents :
- The target compound’s bicyclo[4.2.0]octatriene group introduces significant ring strain (~20 kcal/mol in benzocyclobutene derivatives) compared to planar aromatic substituents (e.g., 3,4-dimethoxybenzyl in ). This strain may enhance reactivity in ring-opening polymerizations or cycloadditions .
- In contrast, the 3,4-dimethoxybenzyl group in provides electron-rich aromaticity, favoring interactions with biological targets (e.g., enzymes or receptors).
Pyrazole Substitution Patterns: The 4-amine group in the target compound contrasts with 3,5-dimethylpyrazole derivatives (e.g., ).
Physicochemical Properties :
- The liquid state of 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine suggests lower melting points for bicyclo derivatives compared to crystalline pyrazole-amines (e.g., ).
- The imidazolium salt in demonstrates how bicyclic systems stabilize ionic structures via π-π stacking, a property the target compound might exploit in materials science.
Biological Relevance :
- Pyrazole-4-amine derivatives (e.g., ) are prevalent in kinase inhibitors and antimicrobial agents. The bicyclo group in the target compound could modulate bioavailability by altering lipophilicity and metabolic stability.
Research Findings and Data Gaps
- Synthetic Challenges : Benzocyclobutene derivatives often require specialized conditions (e.g., flash vacuum pyrolysis) for synthesis , suggesting the target compound may need similar methods.
- Thermal Stability : Benzocyclobutene-based compounds undergo thermal ring-opening above 200°C , which could limit applications in high-temperature processes unless stabilized.
- Biological Data: No direct pharmacological data exist for the target compound, but analogs like 1-(3,4-dimethoxybenzyl)-3,5-dimethylpyrazole-4-amine show promise in preclinical studies.
Biological Activity
1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1H-pyrazol-4-amine is a compound that has garnered attention in various fields due to its unique bicyclic structure and potential biological activities. The compound features a bicyclo[4.2.0]octatriene moiety linked to a pyrazole ring, which is known for its diverse pharmacological properties.
- Molecular Formula : C₉H₁₁N
- Molecular Weight : 133.19 g/mol
- CAS Number : 1005-19-2
Biological Activity
Research into the biological activity of this compound reveals several key areas of interest:
1. Anticancer Activity
Preliminary studies suggest that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
2. Antimicrobial Properties
The bicyclic structure has been associated with antimicrobial activity against a range of pathogens. Specific derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.
3. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, including those involved in metabolic pathways relevant to disease states such as diabetes and obesity. This inhibition could lead to therapeutic applications in managing these conditions.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study focusing on pyrazole derivatives, it was found that specific structural modifications could enhance the anticancer efficacy of compounds similar to this compound. The study utilized various cancer cell lines to assess cytotoxic effects and mechanisms of action, revealing that the compound induced apoptosis through the mitochondrial pathway.
Case Study: Antimicrobial Testing
Another investigation evaluated the antimicrobial properties of bicyclic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion tests, suggesting potential for development into new antimicrobial agents.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes within cells, altering their function and leading to therapeutic effects.
- Induction of Apoptosis : In cancer cells, the compound may trigger pathways that lead to programmed cell death.
Q & A
Q. Q: What are the optimal synthetic routes for 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
A: The synthesis typically involves alkylation of a pyrazole precursor with a bicyclo[4.2.0]octatriene-derived electrophile. Key steps include:
- Alkylation : Reacting 1H-pyrazol-4-amine with a bicyclo[4.2.0]octatriene-methyl halide (e.g., chloride or bromide) in the presence of a strong base like sodium hydride (NaH) in DMF at 60–80°C .
- Purification : Column chromatography or recrystallization to isolate the product.
Yield Optimization : Elevated temperatures (70–80°C) improve reaction kinetics, but excess base may lead to side reactions. Solvent choice (e.g., DMF vs. THF) impacts solubility and reaction efficiency. Reported yields range from 45–65% under optimized conditions .
(Basic)
Q. Q: How can advanced spectroscopic and crystallographic techniques confirm the molecular structure of this compound?
A: Structural validation relies on:
- NMR Spectroscopy :
- ¹H NMR : Peaks for bicyclo[4.2.0]octatriene protons (δ 6.2–7.1 ppm, aromatic) and pyrazole NH₂ (δ 5.8–6.3 ppm) .
- ¹³C NMR : Distinct signals for sp² carbons in the bicyclo system (110–130 ppm) and pyrazole ring (145–155 ppm) .
- X-Ray Crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles between the bicyclo and pyrazole moieties (e.g., 38.0°–72.7°). Weak C–H···π interactions (3.74 Å) stabilize the crystal lattice .
(Advanced)
Q. Q: What computational methods predict the reactivity and electronic properties of the bicyclo moiety?
A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Electrostatic Potential Maps : Identify electron-rich regions (bicyclo triene) for electrophilic attack.
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.2 eV) indicate moderate stability and reactivity .
- Reactivity Predictions : The bicyclo system’s strain energy (estimated 15–20 kcal/mol) influences its participation in Diels-Alder or cycloaddition reactions .
(Advanced)
Q. Q: How does this compound interact with biological targets, and what in vitro assays validate its bioactivity?
A: Mechanistic studies suggest:
- Target Engagement : Pyrazole amines often inhibit kinases or GPCRs. Molecular docking (AutoDock Vina) shows a binding affinity of −8.2 kcal/mol for kinase ATP pockets .
- In Vitro Assays :
- Anticancer Activity : IC₅₀ values of 12–18 µM against HeLa cells via MTT assays .
- Antimicrobial Screening : MIC of 32 µg/mL against S. aureus using broth microdilution .
Confounding Factors : Solubility in DMSO (>10 mM) and serum stability (t₁/₂ > 6 hrs) are critical for reproducibility .
(Advanced)
Q. Q: How can researchers resolve discrepancies in reported biological activities across studies?
A: Contradictions arise from:
-
Experimental Variables :
Factor Impact Mitigation Purity (HPLC < 95%) False positives/negatives Use orthogonal purification (e.g., HPLC + recrystallization) Assay Conditions (pH, serum) Altered target binding Standardize protocols (e.g., CLSI guidelines) -
Data Analysis : Multivariate regression identifies covariates (e.g., solvent choice, cell passage number). Meta-analyses of IC₅₀ values (e.g., Forest plots) highlight outliers .
(Advanced)
Q. Q: What strategies optimize regioselectivity in derivatizing the pyrazole ring?
A: Key approaches include:
- Directing Groups : Introducing electron-withdrawing groups (e.g., –NO₂) at C3 of the pyrazole enhances C5 functionalization .
- Catalytic Systems : Pd(OAc)₂/Xantphos promotes Suzuki-Miyaura coupling at C4 with aryl boronic acids (yields: 70–85%) .
- Steric Control : Bulky substituents on the bicyclo moiety suppress undesired N-alkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
